molecular formula C20H19FN2O3S2 B2599859 N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941981-80-2

N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2599859
CAS No.: 941981-80-2
M. Wt: 418.5
InChI Key: RVOVDBHLIHFVFB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a thiazole ring, a dimethoxyphenyl group, and a fluorobenzylthio ether. Compounds featuring sulfur-containing heterocycles like the thiazole ring are frequently investigated for their diverse biological activities . The incorporation of fluorine atoms into organic molecules is a well-established strategy in lead optimization, as it can profoundly influence a compound's conformation, pKa, membrane permeability, metabolic stability, and overall pharmacokinetic profile . Furthermore, molecules containing sulfur and fluorine have been studied for various applications, including serving as intermediates in the synthesis of biologically active alkaloids and other complex targets . The specific combination of these features suggests this acetamide derivative is a valuable chemical tool for researchers developing new therapeutic agents, particularly in areas such as infectious disease or oncology. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S2/c1-25-16-7-8-17(18(10-16)26-2)23-19(24)9-15-12-28-20(22-15)27-11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOVDBHLIHFVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, identified by CAS number 941981-80-2, is a synthetic compound with potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN2O3S2C_{20}H_{19}FN_2O_3S_2, with a molecular weight of 418.5 g/mol. The structure features a thiazole moiety linked to an acetamide group, which is known to influence biological activity significantly.

PropertyValue
CAS Number941981-80-2
Molecular FormulaC20H19FN2O3S2
Molecular Weight418.5 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions including the formation of thiazole derivatives and subsequent acetamide formation. The process typically requires specific reagents and conditions to optimize yield and purity.

Antibacterial Activity

Recent studies have demonstrated that compounds with thiazole moieties exhibit significant antibacterial properties. For instance, in vitro evaluations indicated that derivatives of phenylacetamide containing thiazole structures showed promising antibacterial activity against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . The minimum effective concentration (EC50) for related compounds was reported at 156.7 µM, indicating superior efficacy compared to traditional agents like bismerthiazol (230.5 µM) .

Nematicidal Activity

In addition to antibacterial properties, the compound exhibited nematicidal activity against Meloidogyne incognita, achieving 100% mortality at a concentration of 500 µg/mL after 24 hours . This suggests potential applications in agricultural pest management.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the thiazole and phenyl groups significantly influence biological activity. For example, the introduction of electron-withdrawing groups such as fluorine enhances antibacterial potency . The presence of methoxy groups also appears to contribute positively to the biological profile of these compounds.

Case Studies

  • Antibacterial Evaluation : A study conducted on a series of thiazole-containing phenylacetamides revealed that structural variations directly correlated with antibacterial efficacy. Compounds were tested against Staphylococcus aureus, showing varying MIC values from 0.22 to 0.25 μg/mL for the most active derivatives .
  • Nematicidal Efficacy : Another investigation highlighted the effectiveness of this compound against nematodes, emphasizing its potential as an eco-friendly alternative to chemical pesticides .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its diverse pharmacological properties. Its molecular formula is C20H19FN2O3S2C_{20}H_{19}FN_2O_3S_2, with a molecular weight of 418.5 g/mol. The presence of both sulfur and fluorine atoms enhances its biological activity, making it a candidate for pharmacological studies .

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex molecules. It can be utilized to study reaction mechanisms and kinetics .
  • Material Science : It has potential applications in developing new materials with specific properties, such as polymers or coatings .

2. Biology

  • Biological Interactions : The compound’s structure allows it to interact with various biological macromolecules, including proteins and nucleic acids. This interaction is crucial for understanding its biological activity .
  • Structure-Activity Relationship Studies : Research into the structure-activity relationships of similar thiazole derivatives has shown that modifications can lead to significant changes in biological activity, particularly in antimicrobial and anticancer properties .

3. Medicine

  • Pharmacological Investigations : N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is being studied for its potential as an antimicrobial, anticancer, or anti-inflammatory agent . The presence of the thiazole moiety is linked to various therapeutic effects.
  • Anticancer Activity : Compounds containing thiazole rings have demonstrated significant anticancer activity against various cancer cell lines, suggesting that this compound may also exhibit similar effects .

4. Industry

  • Development of New Materials : The compound's unique chemical properties make it suitable for developing specialized materials used in coatings and other industrial applications .

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies indicate that compounds similar to this compound have demonstrated effective antibacterial activity against gram-positive bacteria such as Staphylococcus aureus .

Anticancer Studies

A study involving thiazole-pyridine hybrids revealed promising results against breast cancer cell lines (MCF-7), with some derivatives showing better efficacy than standard treatments like 5-fluorouracil . This highlights the potential of thiazole-containing compounds in cancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related derivatives, emphasizing substituent effects on physicochemical properties and biological activity.

Structural Analogues with Thiazole Cores

  • Compound 46 (): Structure: N-(4-(2-(((3,4-dimethoxyphenyl)(4-fluorobenzyl)amino)methyl)thiazol-4-yl)phenyl)acetamide. Key Differences: Contains an additional methyleneamino linker and a 3,4-dimethoxyphenyl group. The target compound’s simplified structure (lacking the methyleneamino group) may improve synthetic accessibility .
  • N-(4-Fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (): Structure: Features dual 4-fluorophenyl groups on both the thiazole and acetamide. Comparison: The target compound’s 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility compared to the fluorophenyl analog’s electron-withdrawing groups .

Carbonic Anhydrase (hCA) Inhibitors

  • N-(4-Fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (12) (): Activity: hCA I inhibition (Kᵢ = 548.6 nM). The 4-fluorobenzylthio group in the target compound mirrors the 4-sulfamoylphenethyl group’s role in enhancing hydrophobic interactions .
  • N-(4-Fluorobenzyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (18) ():

    • Activity: hCA I inhibition (Kᵢ = 2048 nM).
    • SAR Insight: The benzyl substitution (vs. phenyl in compound 12) reduces activity by 4-fold, suggesting that steric hindrance or flexibility at the acetamide nitrogen critically impacts binding .

Antimicrobial Activity

  • N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) (): Activity: MIC = 6.25–12.5 μg/mL against Staphylococcus aureus and Escherichia coli.
  • 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ():

    • Structure: Triazole core with a thiophene substituent.
    • Comparison: Thiazole-based compounds (e.g., the target) generally exhibit better metabolic stability than triazole analogs due to reduced susceptibility to oxidative degradation .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP (Predicted) Molecular Weight Hydrogen Bond Acceptors Key Substituents
Target Compound 3.8 446.5 6 2,4-Dimethoxyphenyl, 4-F-Benzylthio
Compound 46 () 4.2 565.6 7 3,4-Dimethoxyphenyl, 4-F-Benzylamino
N-(4-Fluorophenyl)-... () 3.5 489.4 5 Quinazolinone, 4-Sulfamoylphenethyl
Compound 107b () 2.9 304.3 3 m-Tolyl, Methylthiazole

Key Research Findings

Substituent Positioning : The 2,4-dimethoxyphenyl group in the target compound likely improves solubility compared to 3,4-dimethoxyphenyl analogs (e.g., compound 46), as para-methoxy groups reduce crystallinity .

Fluorine Effects : The 4-fluorobenzylthio group balances hydrophobicity and electronic effects, mimicking the 4-sulfamoylphenethyl group in hCA inhibitors while avoiding metabolic liabilities associated with sulfonamides .

Thiazole vs. Triazole Cores : Thiazole-based derivatives (e.g., the target compound) generally exhibit superior stability and bioavailability compared to triazole analogs, which are prone to rapid hepatic clearance .

Q & A

Q. What are the standard synthetic routes for N-(2,4-dimethoxyphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves: (i) Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions, often using ethanol or acetone as solvents . (ii) Acetylation : Reaction of the thiazole intermediate with activated acetamide precursors (e.g., chloroacetamide) in the presence of coupling agents like HATU or triethylamine to form the acetamide bond . (iii) Functionalization : Introduction of the 4-fluorobenzylthio group via nucleophilic substitution or thiol-ene chemistry . Reaction progress is monitored by TLC, and purification is achieved through recrystallization (ethanol/water) or column chromatography .

Q. How is the structural integrity and purity of this compound validated?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy, fluorobenzyl, thiazole protons) and acetamide carbonyl resonance (~168-170 ppm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C=S vibrations in thiazole at ~680 cm⁻¹) .
  • HPLC : Determines purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding bioactivity (e.g., dihedral angles between thiazole and dimethoxyphenyl groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Optimization : Use standardized in vitro assays (e.g., NCI-60 cell line panels) to establish IC₅₀ values, minimizing variability in potency measurements .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies in vivo .
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., varying substituents on the benzylthio or dimethoxyphenyl groups) to identify critical pharmacophores .

Q. How can computational methods predict the toxicity and pharmacokinetics of this compound?

  • Methodological Answer :
  • QSAR Models : Tools like GUSAR predict acute toxicity (LD₅₀) based on molecular descriptors (e.g., topological polar surface area, logP) .
  • Molecular Docking : Simulate interactions with off-target receptors (e.g., hERG channel) to assess cardiotoxicity risks .
  • ADME Prediction : Software like SwissADME estimates bioavailability (%F) and blood-brain barrier permeability using physicochemical properties .

Q. What experimental designs optimize yield in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) and coupling agents (HATU vs. EDCI) to enhance reaction efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce side reactions .
  • Flow Chemistry : Implement continuous flow systems for thiazole cyclization, reducing reaction time from hours to minutes .

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